
6-Bromoindole
Overview
Description
6-Bromoindole (C₈H₆BrN) is a halogenated indole derivative characterized by a bromine atom at the 6-position of the indole ring. This modification enhances its electronic and steric properties, making it a versatile building block in medicinal chemistry, natural product synthesis, and drug discovery . It is notably found in marine sponges (e.g., Geodia barretti), where it contributes to anti-inflammatory and antimicrobial activities . Its synthetic utility is underscored by its role in Suzuki-Miyaura cross-coupling reactions and as a precursor for inhibitors targeting bacterial cystathionine γ-lyase (bCSE) .
Preparation Methods
Four-Step Synthesis from para-Aminotoluene
The most scalable and widely adopted method for synthesizing 6-bromoindole involves a sequence of diazotization, bromination, and ring-closure reactions. This approach addresses limitations of alternative routes, such as low yields and complex purification steps .
Diazotization of para-Aminotoluene
The process begins with diazotization of para-aminotoluene under acidic conditions. Nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) converts the amine group into a diazonium salt. This intermediate is highly reactive, facilitating subsequent bromination .
Reaction Conditions :
-
Reagents : NaNO₂, HCl
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Temperature : 0–5°C (ice bath)
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Time : 1–2 hours
Bromination
The diazonium salt undergoes bromination, typically using hydrobromic acid (HBr) or molecular bromine (Br₂). This step introduces the bromine atom at the para position relative to the methyl group. Careful control of stoichiometry prevents over-bromination .
Reaction Conditions :
-
Reagents : HBr or Br₂
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Solvent : Aqueous HBr or acetic acid
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Temperature : 25–40°C
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Time : 3–5 hours
Ring Closure
The brominated intermediate is subjected to cyclization to form the indole core. This is achieved via two stages:
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Formation of the Indole Skeleton : The methyl group is oxidized to a carbonyl, followed by cyclization under acidic or basic conditions.
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Aromatization : Dehydration and elimination reactions finalize the aromatic indole structure .
Reaction Conditions :
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Stage 1 : H₂SO₄ or NaOH, 80–100°C, 4–6 hours
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Stage 2 : Catalytic acid (e.g., HCl), 120–150°C, 2–3 hours
Yield : ~60–70% (over four steps) .
Alternative Synthetic Routes
While less common, other methods have been explored to improve efficiency or bypass limitations of the four-step synthesis.
Direct Bromination of Indole
Direct electrophilic substitution of indole with bromine can yield this compound. However, this method suffers from poor regioselectivity, producing mixtures of 5-, 6-, and 7-bromoindoles. Catalytic systems (e.g., Lewis acids) and directing groups have been investigated to enhance selectivity .
Reaction Conditions :
-
Reagents : Br₂, FeCl₃ (catalyst)
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Solvent : CH₂Cl₂ or CHCl₃
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Temperature : 0–25°C
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Yield : <30% (with 60% regioselectivity for this compound) .
Sandmeyer Reaction
The Sandmeyer reaction offers a pathway to this compound via diazonium intermediates. However, this method is limited by the instability of indole diazonium salts and competing side reactions .
Reaction Conditions :
Optimization and Industrial-Scale Production
Industrial applications demand cost-effective, high-yield processes. Key advancements include:
Solvent and Catalyst Optimization
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Solvents : Dimethylformamide (DMF) and tetrahydrofuran (THF) improve reaction homogeneity and yield in ring-closure steps .
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Catalysts : Iron(III) chloride (FeCl₃) enhances bromination efficiency, reducing reagent waste .
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Palladium-Catalyzed Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Palladium-Catalyzed Reactions: Reagents include palladium catalysts, ligands, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted indoles.
Cross-Coupling Products: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromoindole serves as a critical building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.
Anti-Cancer Activity
Research indicates that this compound derivatives exhibit notable anti-cancer properties. For instance, studies have shown that brominated indoles can induce apoptosis in various cancer cell lines. The compound's effectiveness is enhanced by bromine substitution at specific positions on the indole ring, with this compound demonstrating superior activity compared to other derivatives .
Compound | Activity | Cell Line |
---|---|---|
This compound | Induces apoptosis | Various cancer cell lines |
6-Bromoisatin | Higher activity than this compound | Various cancer cell lines |
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. For example, it has been shown to significantly inhibit the translocation of nuclear factor kappa B (NFκB) in LPS-stimulated macrophages, suggesting its role as a lead compound for developing anti-inflammatory drugs .
Study | Effect on NFκB | Concentration |
---|---|---|
This compound | 60.7% reduction | 40 µg/mL |
6-Bromoisatin | 63.7% reduction | 40 µg/mL |
Novel Derivatives and Their Applications
Several novel derivatives of this compound have been isolated from marine organisms, showcasing diverse biological activities.
Geobarrettin D
Geobarrettin D, a new bromoindole alkaloid isolated from the marine sponge Geodia barretti, exhibits anti-inflammatory activity by decreasing the secretion of pro-inflammatory cytokines like IL-12p40 without affecting IL-10 secretion . This suggests its potential use in treating inflammatory diseases.
Other Derivatives
Research has also identified other derivatives from marine sources that demonstrate similar anti-inflammatory effects. For instance, geobarrettin A and B have shown promise in modulating immune responses by affecting dendritic cells and T cell differentiation .
Synthesis and Scalability Challenges
The synthesis of this compound has been extensively documented, with various methods reported in the literature. However, challenges such as scalability and low yields have been noted. A four-stage synthetic route involving diazotization followed by bromination has been highlighted as one of the more effective methods for producing this compound in larger quantities .
Summary of Findings
The applications of this compound span across medicinal chemistry, particularly focusing on its anti-cancer and anti-inflammatory properties. The ongoing research into its derivatives continues to reveal new therapeutic potentials.
Mechanism of Action
The mechanism of action of 6-Bromoindole and its derivatives can vary depending on the specific biological system they interact with. Generally, indole derivatives can bind to multiple receptors and enzymes, influencing various biological pathways. For instance, some indole derivatives have shown inhibitory activity against specific viruses by interfering with viral replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Bromoindole vs. 5-Bromoindole
- Structural and Electronic Differences: The position of bromine (C-6 vs. This compound exhibits a distinct NMR profile, with HMBC correlations at δC 115.7 (C-6) and δH 7.48 (H-7), distinguishing it from 5-substituted analogs .
- Bioactivity: Anti-Inflammatory Activity: 5-Bromoindole derivatives (e.g., 5-bromoisatin) show superior inhibition of nitric oxide (NO) and TNFα (IC₅₀: 34.3 µg/mL) compared to this compound (IC₅₀: 63.3 µg/mL) in RAW264.7 macrophages . Antimicrobial Potentiation: this compound is irreplaceable in bCSE inhibitors (e.g., NL1-NL3), enhancing gentamicin’s efficacy, whereas 5-bromoindole lacks similar potency .
- Synthetic Accessibility : Bromination at C-5 is thermodynamically favored, making this compound derivatives more challenging to synthesize (low yields due to competing 5/7-bromination) .
Table 1: Anti-Inflammatory Activity of Brominated Indoles
Compound | IC₅₀ (NO Inhibition) | IC₅₀ (TNFα Inhibition) | Source |
---|---|---|---|
5-Bromoisatin | 34.3 µg/mL | 28.1 µg/mL | Synthetic |
This compound | 63.3 µg/mL | 43.0 µg/mL | Marine Sponge |
7-Bromoisatin | >50 µg/mL | Inactive | Synthetic |
This compound vs. 6-Chloroindole
- Electronegativity and Reactivity : Chlorine’s higher electronegativity reduces the indole ring’s electron density compared to bromine, affecting nucleophilic substitution rates. This compound undergoes Pd-catalyzed coupling more efficiently than 6-chloroindole .
- Biological Activity :
This compound vs. 6-Bromoindazole
- Structural Isosterism : Indazole’s fused benzene-pyrazole ring introduces additional hydrogen-bonding sites, altering binding affinities.
- Enzyme Inhibition :
Table 2: Comparison of this compound and 6-Bromoindazole in Enzyme Inhibition
Compound | Target Enzyme | IC₅₀ | Application |
---|---|---|---|
This compound | bCSE | 8 µM | Antibiotic Potentiation |
6-Bromoindazole | bCSE | 12 µM | Antibiotic Potentiation |
This compound vs. Other Brominated Indoles
- 6-Bromotryptamine : Adding a tryptamine side chain (e.g., 6-bromo-N-propionyltryptamine) enhances 5-HT2A receptor antagonism (Ki: 0.8 nM) compared to unsubstituted this compound .
- Dimeric Bromoindoles : Dimerization (e.g., araiosamines) increases antiplasmodial activity but reduces solubility, limiting therapeutic utility .
Biological Activity
6-Bromoindole is a significant compound within the indole alkaloid family, known for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anti-inflammatory, antibacterial, antifungal, antitumor, antioxidant, and other pharmacological effects. The information presented is derived from various scholarly articles and research studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 6-position of the indole ring. This halogenation plays a crucial role in modulating its biological activity. The indole structure itself is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets.
1. Anti-inflammatory Activity
Research has shown that this compound derivatives exhibit significant anti-inflammatory effects. In a study involving human monocyte-derived dendritic cells, compounds derived from this compound reduced the secretion of pro-inflammatory cytokines such as IL-12p40 while not affecting IL-10 levels. This suggests a potential for these compounds in managing inflammatory diseases by modulating immune responses .
Compound | IL-12p40 Secretion Reduction | IL-10 Secretion Change |
---|---|---|
Geobarrettin D | Decreased | No change |
Barettin | Decreased | Reduced |
2. Antibacterial and Antifungal Properties
This compound has demonstrated antibacterial and antifungal activities against various pathogens. For instance, studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
3. Antitumor Activity
In vivo studies have reported that this compound exhibits cytotoxicity against cancer cell lines. It has shown potential as an anticancer agent, with mechanisms involving apoptosis induction in tumor cells . A notable case study involved the use of this compound derivatives in animal models, where significant tumor growth inhibition was observed.
Study Reference | Model Used | Effect Observed |
---|---|---|
Panisheva et al. | Animal Models | Significant cytotoxicity |
Horiguchi et al. | Cell Lines | Growth inhibition in cancer cells |
4. Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. Compounds derived from it have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways:
- Cytokine Modulation : By influencing cytokine secretion from immune cells, this compound can alter inflammatory responses.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and promote apoptosis through intrinsic pathways.
- Antioxidative Pathways : The compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Geobarrettin D : Isolated from Geodia barretti, this compound showed promising anti-inflammatory properties by modulating dendritic cell activity .
- Antimicrobial Efficacy : Research on barnacle larvae demonstrated that this compound derivatives inhibited larval settlement, showcasing their potential in antifouling applications .
Properties
IUPAC Name |
6-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWGHOPSCKCTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350299 | |
Record name | 6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-29-9 | |
Record name | 6-Bromoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52415-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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